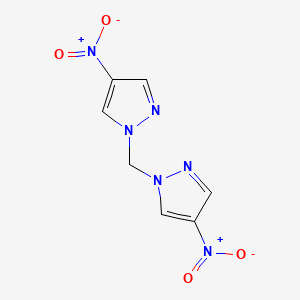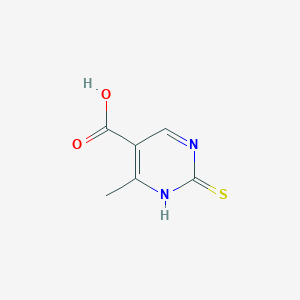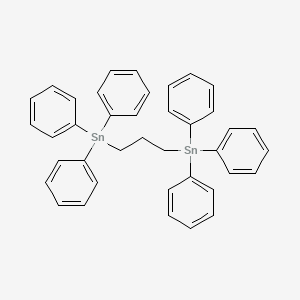
Stannane, 1,3-propanediylbis[triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, 1,3-propanediylbis[triphenyl-] is an organotin compound with the molecular formula C39H36Sn2 It is characterized by the presence of two tin atoms bonded to a 1,3-propanediyl group, each further bonded to three phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Stannane, 1,3-propanediylbis[triphenyl-] can be synthesized through the hydrostannation of tetra(but-3-enyl)stannane with triphenyltin hydride . The reaction typically involves the use of a palladium catalyst to facilitate the coupling of the stannane with the appropriate halides or pseudohalides . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to drive the reaction to completion.
Industrial Production Methods
While specific industrial production methods for Stannane, 1,3-propanediylbis[triphenyl-] are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxicity of tin compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, 1,3-propanediylbis[triphenyl-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Stannane, 1,3-propanediylbis[triphenyl-] include halides, pseudohalides, and various catalysts such as palladium and copper salts . The reactions often require anhydrous conditions and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving Stannane, 1,3-propanediylbis[triphenyl-] depend on the specific reaction conditions and reagents used. For example, in Stille coupling reactions, the major products are typically coupled organic compounds with new carbon-carbon bonds .
Applications De Recherche Scientifique
Stannane, 1,3-propanediylbis[triphenyl-] has several scientific research applications, including:
Chemistry: Used in Stille coupling reactions to form carbon-carbon bonds in organic synthesis.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical research.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Stannane, 1,3-propanediylbis[triphenyl-] in chemical reactions typically involves the formation of organotin intermediates that facilitate the coupling of organic molecules . The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in Stille coupling reactions, the compound acts as a nucleophile, attacking electrophilic centers to form new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Stannane, 1,3-propanediylbis[triphenyl-] can be compared with other similar organotin compounds, such as:
These compounds share similar structural features but differ in their reactivity and applications. Stannane, 1,3-propanediylbis[triphenyl-] is unique due to its specific arrangement of tin and phenyl groups, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
86623-72-5 |
|---|---|
Formule moléculaire |
C39H36Sn2 |
Poids moléculaire |
742.1 g/mol |
Nom IUPAC |
triphenyl(3-triphenylstannylpropyl)stannane |
InChI |
InChI=1S/6C6H5.C3H6.2Sn/c6*1-2-4-6-5-3-1;1-3-2;;/h6*1-5H;1-3H2;; |
Clé InChI |
XFANCYSELHWFOC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Sn](CCC[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)[Sn](CCC[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


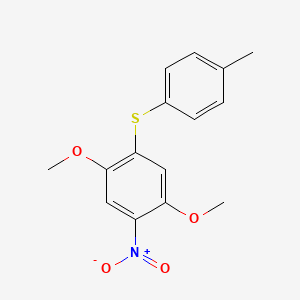


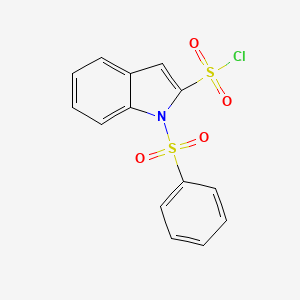
![2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylmethanol](/img/structure/B3057881.png)
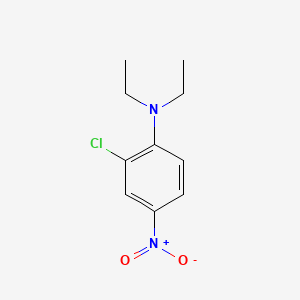
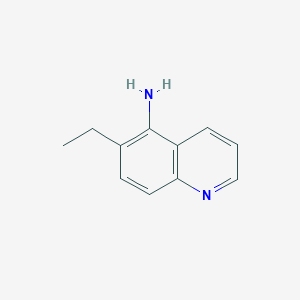

![Benzoic acid, 4-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]-](/img/structure/B3057887.png)
![2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B3057888.png)


